molecular formula C17H24N2O2S B11945607 4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide CAS No. 10224-32-5

4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide

Cat. No.: B11945607
CAS No.: 10224-32-5
M. Wt: 320.5 g/mol
InChI Key: DPXSCASCDWIKEX-OBGWFSINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a hydrazine derivative of the bicyclo[2.2.1]heptane system. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The sulfonohydrazide group can form hydrogen bonds and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N’-[(2E)-1,7,7-trimethylbicyclo[221]hept-2-ylidene]benzenesulfonohydrazide is unique due to its specific bicyclic structure and the presence of the sulfonohydrazide group

Properties

CAS No.

10224-32-5

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

4-methyl-N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzenesulfonamide

InChI

InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15+

InChI Key

DPXSCASCDWIKEX-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC3CCC2(C3(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C

Origin of Product

United States

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